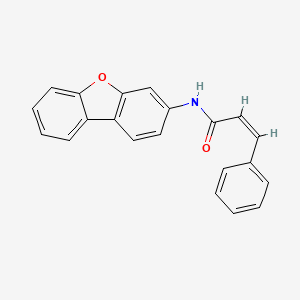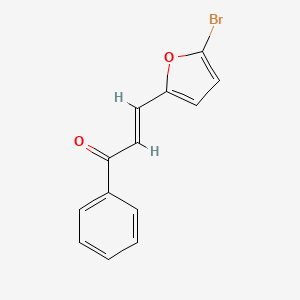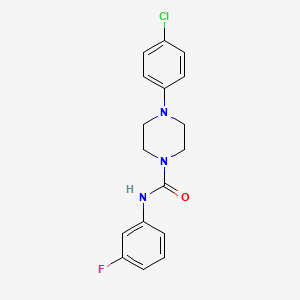![molecular formula C25H29NO5S2 B5473175 (5E)-5-[(3-Ethoxy-4-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5473175.png)
(5E)-5-[(3-Ethoxy-4-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-[(3-Ethoxy-4-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, multiple ether linkages, and a sulfanylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3-Ethoxy-4-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the ethoxy and phenoxy groups through etherification reactions. The final step involves the formation of the sulfanylidene group under specific reaction conditions, such as the use of sulfur-containing reagents and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-5-[(3-Ethoxy-4-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazolidinone ring or the sulfanylidene group.
Substitution: The ether linkages and phenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkoxides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidinone derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
(5E)-5-[(3-Ethoxy-4-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (5E)-5-[(3-Ethoxy-4-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core structure.
Sulfanylidene Derivatives: Compounds containing the sulfanylidene functional group.
Ether-Linked Phenyl Compounds: Molecules with ether linkages and phenyl groups.
Uniqueness
(5E)-5-[(3-Ethoxy-4-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. Its multi-functional nature makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
(5E)-5-[[3-ethoxy-4-[2-[2-(3-methylphenoxy)ethoxy]ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO5S2/c1-4-26-24(27)23(33-25(26)32)17-19-9-10-21(22(16-19)29-5-2)31-14-12-28-11-13-30-20-8-6-7-18(3)15-20/h6-10,15-17H,4-5,11-14H2,1-3H3/b23-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPXSZZOTTUGII-HAVVHWLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OCCOCCOC3=CC=CC(=C3)C)OCC)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OCCOCCOC3=CC=CC(=C3)C)OCC)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4aS*,8aR*)-1-isobutyl-6-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5473095.png)
![N-[(3-methylphenyl)(phenyl)methyl]methanesulfonamide](/img/structure/B5473105.png)
![2-{2-[2-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-imidazol-1-yl]phenyl}ethanol](/img/structure/B5473111.png)


![4-bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-nitrobenzoate](/img/structure/B5473124.png)
![4-(1H-imidazol-1-ylmethyl)-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B5473127.png)

![N-[3-(2-amino-1,3-thiazol-4-yl)propyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5473132.png)
![7-(1,3-benzothiazol-2-yl)-4-[(2,2-dimethylcyclopropyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5473146.png)
![Piperidine,3-methyl-1-[3-(4-methylphenyl)-1-oxo-2-propenyl]-(9ci)](/img/structure/B5473147.png)
![10,10-dichloro-N-(2,4,6-trimethylphenyl)tricyclo[7.1.0.04,6]decane-5-carboxamide](/img/structure/B5473148.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5473167.png)
![2-(2-chlorophenyl)-5-methyl-4-[(4-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B5473187.png)
